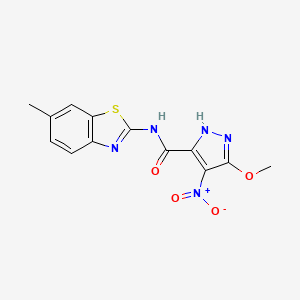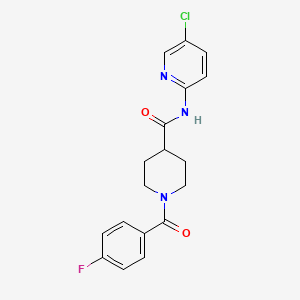
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
説明
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is an intracellular kinase that plays a critical role in the signaling pathways of multiple cytokines, including interleukins 12, 23, and 27. BMS-986165 has been developed as a potential treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
作用機序
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of the TYK2 enzyme. TYK2 plays a critical role in the signaling pathways of multiple cytokines, including interleukins 12, 23, and 27. By inhibiting TYK2, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide reduces the production of pro-inflammatory cytokines and dampens the immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in preclinical models of autoimmune diseases. In addition, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms in these models. These findings suggest that N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has the potential to be an effective treatment for autoimmune diseases.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is that it has been extensively studied in preclinical models of autoimmune diseases. This means that there is a large body of data on the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in these models. However, one limitation of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is that it has not yet been tested in clinical trials in humans. This means that the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in humans is not yet known.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One direction is to test the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in clinical trials in humans. Another direction is to investigate the potential of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus. In addition, further research is needed to understand the long-term effects of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide on the immune system.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide was found to reduce the levels of pro-inflammatory cytokines and improve skin inflammation. In a mouse model of inflammatory bowel disease, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide was found to reduce inflammation and improve disease symptoms. These preclinical studies suggest that N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has the potential to be an effective treatment for autoimmune diseases.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-3-6-16(21-11-14)22-17(24)12-7-9-23(10-8-12)18(25)13-1-4-15(20)5-2-13/h1-6,11-12H,7-10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDWKAMFIMLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



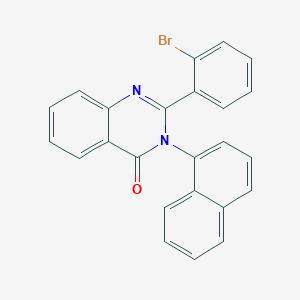
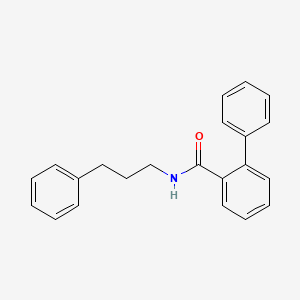

![N''-[amino(imino)methyl]-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B4673512.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4673518.png)
![2-ethyl-3-(4-fluorophenyl)-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4673526.png)
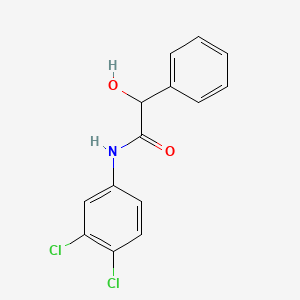
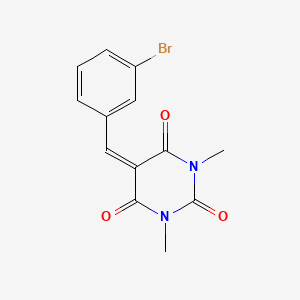
![ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4673545.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4673556.png)
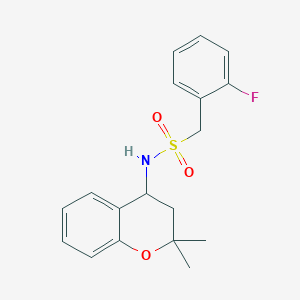
![5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
